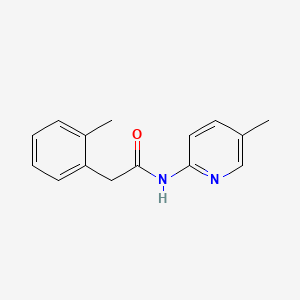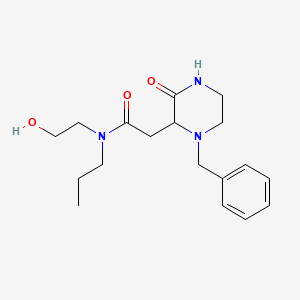
2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmaceutical agent. The compound has been studied for its pharmacological properties and has shown promising results in various applications.
Wirkmechanismus
The exact mechanism of action of 2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways in the body. 2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide has been found to exert various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide has also been found to possess anticonvulsant properties and can reduce seizures in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide is its potential as a pharmaceutical agent. It has shown promising results in various preclinical studies and has the potential to be developed into a new drug for the treatment of various diseases. However, one of the limitations of 2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide is its low solubility in water, which can make it difficult to administer in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide. One potential area of study is the development of novel formulations of 2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide that can improve its solubility and bioavailability. Another potential area of study is the investigation of the mechanism of action of 2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide and its effects on various signaling pathways in the body. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide in human clinical trials.
Synthesemethoden
The synthesis of 2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide involves the reaction of 2-amino-5-methylpyridine with 2-bromo-1-(2-methylphenyl)ethanone in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain 2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide in its pure form.
Wissenschaftliche Forschungsanwendungen
2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. Studies have also shown that 2-(2-methylphenyl)-N-(5-methyl-2-pyridinyl)acetamide has potential as an anticancer agent and can induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)-N-(5-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-7-8-14(16-10-11)17-15(18)9-13-6-4-3-5-12(13)2/h3-8,10H,9H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESRCDQNFLBPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenyl)-N-(5-methylpyridin-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5403522.png)
![4-fluoro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-nitrobenzoate](/img/structure/B5403524.png)

![(3aR*,7aS*)-2-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5403531.png)
![2-methoxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)isonicotinamide](/img/structure/B5403533.png)
![5-chloro-2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B5403543.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-fluorophenyl)urea](/img/structure/B5403550.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine](/img/structure/B5403553.png)
![1-methyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}piperazine](/img/structure/B5403558.png)
![N-(2,6-dimethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5403569.png)
![4,7-dimethyl-N,8-diphenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5403574.png)

![5-({3-[chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene}methyl)-2-methoxyphenol](/img/structure/B5403595.png)